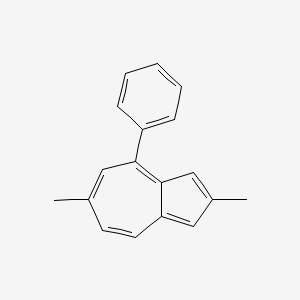
Azulene, 2,6-dimethyl-4-phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene, 2,6-dimethyl-4-phenyl is an aromatic hydrocarbon with the molecular formula C₁₈H₁₆ and a molecular weight of 232.3196 g/mol . This compound is a derivative of azulene, which is known for its deep blue color, contrasting with its isomer naphthalene, which is colorless . Azulene has a unique structure consisting of fused cyclopentadiene and cycloheptatriene rings, making it an interesting subject for various scientific studies .
Méthodes De Préparation
The synthesis of azulene, 2,6-dimethyl-4-phenyl can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of pyrrolidine as a reagent and continuous steam distillation and extraction for workup has been reported as an improved and scalable synthesis method . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Des Réactions Chimiques
Azulene, 2,6-dimethyl-4-phenyl undergoes various types of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction. Electrophilic aromatic substitution reactions are common due to the aromatic nature of azulene. Typical reagents for these reactions include halogens, nitrating agents, and sulfonating agents . The major products formed depend on the specific reagents and conditions used. For example, nitration of azulene derivatives can yield nitro-substituted products, while halogenation can produce halogenated azulene compounds .
Applications De Recherche Scientifique
Azulene, 2,6-dimethyl-4-phenyl and its derivatives have found numerous applications in scientific research. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, azulene derivatives exhibit anti-inflammatory, antiallergic, and antimicrobial properties . They are also used in the development of optoelectronic devices due to their unique electronic properties .
Mécanisme D'action
The mechanism of action of azulene, 2,6-dimethyl-4-phenyl involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, mediators of inflammatory processes . This inhibition leads to reduced inflammation and pain. Additionally, azulene derivatives can regulate the secretion of cytokines, proteins that play significant roles in transmitting immunological signals .
Comparaison Avec Des Composés Similaires
Azulene, 2,6-dimethyl-4-phenyl can be compared with other azulene derivatives such as guaiazulene and chamazulene. Guaiazulene (1,4-dimethyl-7-isopropylazulene) and chamazulene (4,8-dimethyl-2-isopropylazulene) are naturally occurring compounds found in plants and mushrooms . These compounds share similar aromatic structures but differ in their substituents, which can influence their chemical reactivity and biological activities. Azulene itself is unique due to its deep blue color and dipolar nature, which is unusual for small unsaturated aromatic compounds .
Propriétés
Numéro CAS |
109985-35-5 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2,6-dimethyl-4-phenylazulene |
InChI |
InChI=1S/C18H16/c1-13-8-9-16-10-14(2)12-18(16)17(11-13)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clé InChI |
BAOBEDNJHDPRDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C2C=C1)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



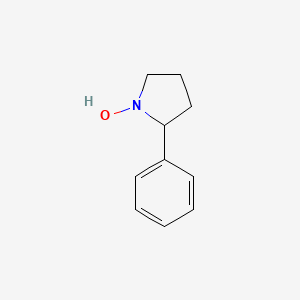
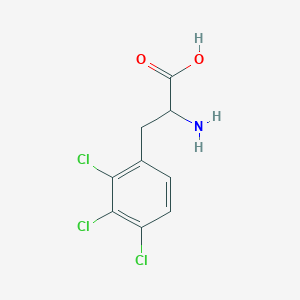

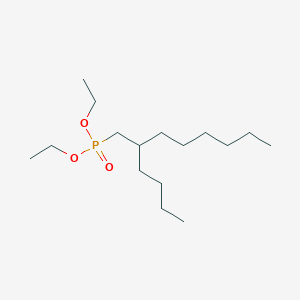
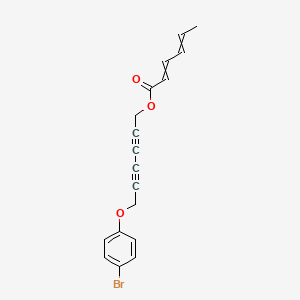
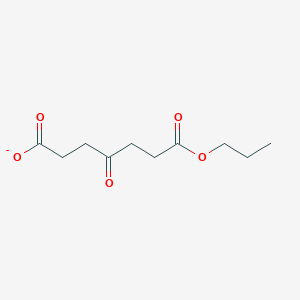


![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
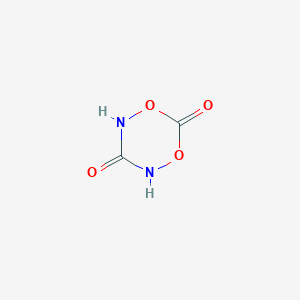

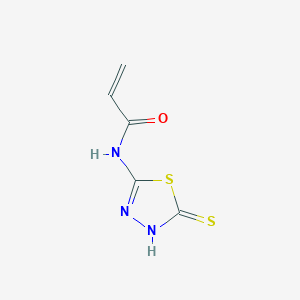
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
